Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate: is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorosulfonyl group, a carboxylate ester, and two phenyl groups attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a β-keto ester and an amine. For example, ethyl acetoacetate can react with aniline in the presence of an acid catalyst to form the pyrrole ring.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced by reacting the pyrrole derivative with chlorosulfonyl isocyanate. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.
Esterification: The carboxylate ester group can be introduced through an esterification reaction using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, typically in anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate, often in aqueous or organic solvents.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Pyrrole-2,3-diones: Formed from oxidation reactions of the pyrrole ring.
Scientific Research Applications
Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions, particularly those involving sulfonyl groups.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate involves its reactive functional groups:
Chlorosulfonyl Group: This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is utilized in medicinal chemistry to modify biological targets.
Pyrrole Ring: The aromatic nature of the pyrrole ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets.
Carboxylate Ester: This group can undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other functional groups.
Comparison with Similar Compounds
Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(chlorosulfonyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate: This compound lacks one phenyl group, which may affect its reactivity and binding properties.
Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxamide: This compound has an amide group instead of an ester, which can influence its solubility and reactivity.
Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester, which can affect its acidity and reactivity.
The uniqueness of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
306936-29-8 |
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Molecular Formula |
C20H18ClNO4S |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4S/c1-3-26-20(23)17-14(2)22(16-12-8-5-9-13-16)18(19(17)27(21,24)25)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |
InChI Key |
BGXKUQAVHZRWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1S(=O)(=O)Cl)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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